molecular formula C25H22ClN3O B11422541 1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11422541
M. Wt: 415.9 g/mol
InChI Key: NDNFYUSLDSLQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylbenzyl group, and a benzimidazole moiety attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of Methylbenzyl Group: The methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using methylbenzyl chloride and a Lewis acid catalyst.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It can be used as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the chlorophenyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

  • 1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one
  • 1-(2-chlorophenyl)-4-(methylbenzyl)pyrrolidin-2-one
  • 1-(2-chlorophenyl)-4-(benzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Comparison: 1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to the presence of both the benzimidazole moiety and the methylbenzyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, specificity, and stability, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H22ClN3O/c1-17-7-6-8-18(13-17)15-29-23-12-5-3-10-21(23)27-25(29)19-14-24(30)28(16-19)22-11-4-2-9-20(22)26/h2-13,19H,14-16H2,1H3

InChI Key

NDNFYUSLDSLQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.